REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[C:8]([CH:10]2[CH2:13][O:12][CH2:11]2)[CH:7]=[CH:6][C:5]=1[NH:14]C(=O)C)([O-:3])=[O:2].NN>>[N+:1]([C:4]1[CH:9]=[C:8]([CH:10]2[CH2:11][O:12][CH2:13]2)[CH:7]=[CH:6][C:5]=1[NH2:14])([O-:3])=[O:2]
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Name
|
|
Quantity
|
125 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)C1COC1)NC(C)=O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Control Type
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UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to 45° C.
|
Type
|
CUSTOM
|
Details
|
the hydrazine was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a solid
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography (SiO2
|
Type
|
WASH
|
Details
|
eluting with 20% EtOAc/CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(N)C=CC(=C1)C1COC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 71 mg | |
YIELD: CALCULATEDPERCENTYIELD | 69.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |